molecular formula C18H13N3OS B378855 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one CAS No. 330829-03-3

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Cat. No.: B378855
CAS No.: 330829-03-3
M. Wt: 319.4g/mol
InChI Key: OFOCYFHKXGXVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinazolinone core substituted with a 4-methylphenyl group and a 1,3-thiazol-2-yl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the 1,3-Thiazole Ring: The 1,3-thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced double bonds or carbonyl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    2-phenylquinazolin-4(3H)-one: Lacks the thiazole ring, which may result in different biological activities.

    2-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical reactivity and biological properties.

    2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)pyrimidin-4(3H)-one: The replacement of the quinazolinone core with a pyrimidinone core can lead to differences in its chemical and biological behavior.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-6-8-13(9-7-12)16-20-15-5-3-2-4-14(15)17(22)21(16)18-19-10-11-23-18/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOCYFHKXGXVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 2
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 3
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 4
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(4-methylphenyl)-3-(1,3-thiazol-2-yl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.